N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
Overview
Description
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Hybrid Ligands
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide was utilized in the synthesis of the first 4-methoxy-substituted 1,3-benzazaphosphole through a process involving a C,O-dilithium intermediate. This intermediate underwent phosphonylation, followed by a reductive cyclization to yield the desired product. The compounds synthesized demonstrate potential as σ2 P,O hybrid or chelate ligands with high π-density at the phosphorus atom, suggesting applications in catalysis and material science (Aluri, Jones, Dix, & Heinicke, 2014).
Preparation of Imidazole-amine Ligands
A versatile reagent derived from this compound facilitated the synthesis of imidazole-amine ligands with variable second-coordination spheres. This approach highlights its utility in creating a series of ligands with potential applications in coordination chemistry and catalysis, emphasizing its versatility in synthetic organic chemistry (Cheruzel, Cui, Mashuta, Grapperhaus, & Buchanan, 2011).
Redox-active Protective Groups
The compound played a role in the development of sterically protective groups that carry a reversible redox site. This was applied in the construction of a redox system combining diphosphene and triarylamine units. Such advancements suggest its potential in the development of novel redox systems with applications in electronics and materials science (Tsuji, Sasaki, & Yoshifuji, 1999).
Optoelectronic and Charge Transport Properties
Investigations into the optoelectronic and charge transport properties of derivatives highlighted their potential as efficient materials for organic light-emitting diodes (OLEDs). This research indicates the compound's relevance in the field of optoelectronics, particularly in the development of OLED materials (Wazzan & Irfan, 2019).
Safety and Hazards
Properties
IUPAC Name |
N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)11(15)14-9-6-5-8(13)7-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSNWZDYAAXRDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=C(C=C1)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359354 | |
Record name | N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108792-09-2 | |
Record name | N-(4-amino-2-methoxyphenyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10359354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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